

2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS number 2977-45-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Cat. No.:	B1353755

[Get Quote](#)

An In-depth Technical Guide to **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** (CAS: 2977-45-9)

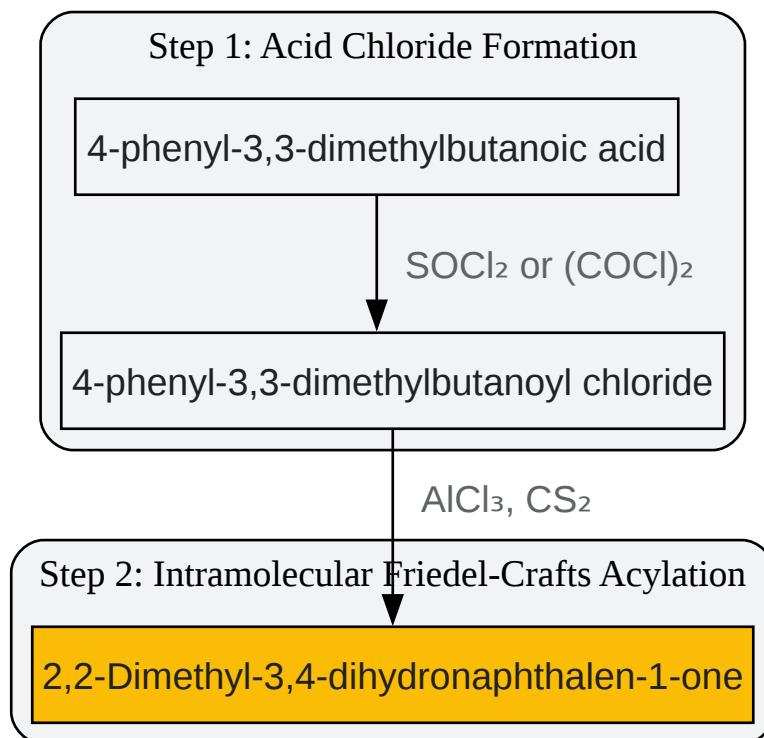
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as 2,2-dimethyl-1-tetralone, is a bicyclic aromatic ketone.^{[1][2][3]} It belongs to the tetralone class of compounds, which are characterized by a cyclohexanone ring fused to a benzene ring.^[4] The tetralone scaffold is a significant structural motif in medicinal chemistry and serves as a crucial building block for a diverse array of biologically active compounds.^{[4][5]} Derivatives of tetralones have shown potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.^[5] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** and its related class of compounds.

Chemical and Physical Properties

2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a clear, light lemon/lime colored liquid at room temperature.^[2] Key physical and chemical properties are summarized in the table below.


Property	Value	Reference
CAS Number	2977-45-9	[2]
Molecular Formula	C ₁₂ H ₁₄ O	[2]
Molecular Weight	174.24 g/mol	[2]
Appearance	Clear, light lemon/lime liquid	[2] [6]
Boiling Point	137 °C	N/A
Density	1.017 ± 0.06 g/cm ³ (Predicted)	N/A
Storage	Sealed in dry, Room Temperature	[2]
InChI Key	XNTNPXCRBTDTR-UHFFFAOYSA-N	[2]
Canonical SMILES	CC1(C)CCC2=C(C=CC=C2)C1=O	[2]

Synthesis

The synthesis of tetralones is most commonly achieved through intramolecular Friedel-Crafts acylation of γ -phenylbutyric acid derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This powerful reaction allows for the construction of the bicyclic ring system.[\[7\]](#) While a specific detailed protocol for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** is not readily available in the cited literature, a general and plausible synthetic route can be proposed based on well-established methods for analogous compounds.[\[7\]](#)[\[10\]](#)

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis would likely start from a precursor molecule, 4-phenyl-3,3-dimethylbutanoic acid. This acid is first converted to its more reactive acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the target tetralone.

[Click to download full resolution via product page](#)

Proposed synthesis of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a tetralone via intramolecular Friedel-Crafts acylation, adapted from procedures for similar compounds.[\[10\]](#)

Step 1: Synthesis of 4-phenyl-3,3-dimethylbutanoyl chloride

- In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 4-phenyl-3,3-dimethylbutanoic acid.
- Add an excess of thionyl chloride (SOCl₂).
- Gently heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This product is typically used in the next step without further purification.

Step 2: Synthesis of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**

- Cool the flask containing the 4-phenyl-3,3-dimethylbutanoyl chloride in an ice bath.
- Add a suitable solvent such as carbon disulfide (CS_2).
- Gradually add anhydrous aluminum chloride (AlCl_3) in one portion.
- Once the initial vigorous reaction subsides, slowly warm the mixture to its boiling point and heat for approximately 10 minutes to complete the reaction.[\[10\]](#)
- Cool the reaction mixture to 0 °C and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.
- The product can then be isolated by steam distillation or solvent extraction.[\[10\]](#)
- Purify the crude product by vacuum distillation.

Spectroscopic Data

While specific spectra for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** are not available in the provided search results, the expected spectroscopic features can be inferred from data on related tetralone structures and general principles of spectroscopy.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyclohexanone ring, and the gem-dimethyl protons.

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H	7.2 - 8.1	Multiplets
- CH_2- (C4)	~2.9	Triplet
- CH_2- (C3)	~2.0	Triplet
- $\text{C}(\text{CH}_3)_2$	~1.2	Singlet

Note: These are estimated values based on general principles and data for related compounds. The aromatic region may show complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the aliphatic carbons.

Carbon	Expected Chemical Shift (ppm)
C=O (C1)	190 - 200
Aromatic-C	125 - 150
Quaternary-C (C2)	40 - 50
-CH ₂ - (C4)	30 - 40
-CH ₂ - (C3)	20 - 30
-C(CH ₃) ₂	25 - 35

Note: These are estimated values based on typical chemical shift ranges for tetralones and related ketones.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

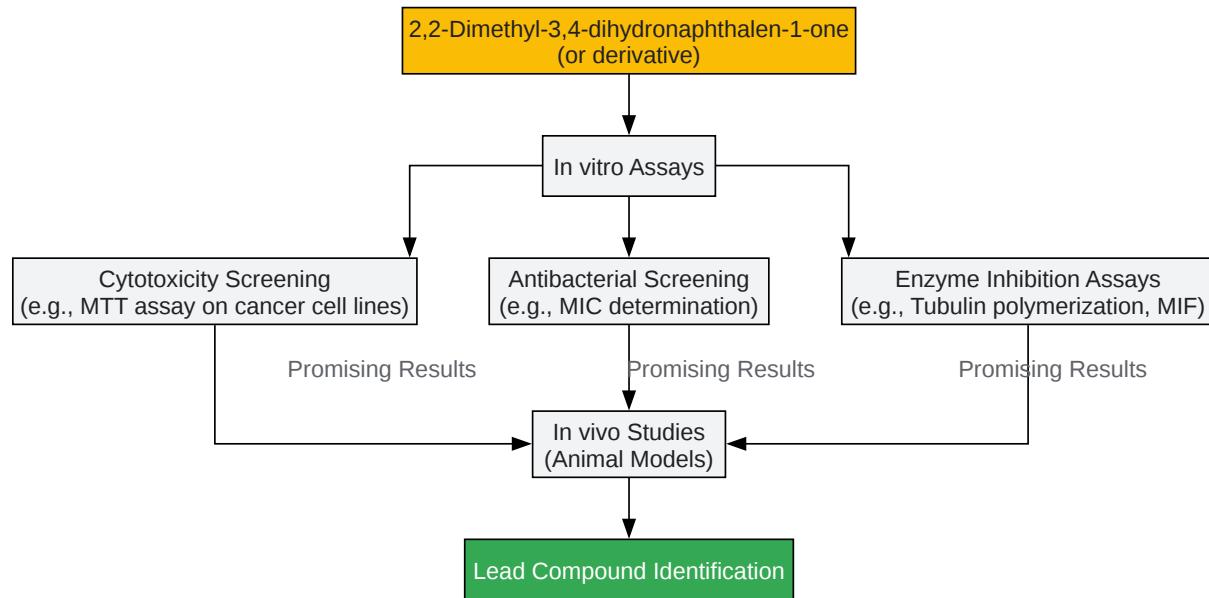
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic ring and C-H bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O Stretch (Ketone)	1680 - 1700
C=C Stretch (Aromatic)	1450 - 1600
C-H Stretch (sp ²)	3000 - 3100
C-H Stretch (sp ³)	2850 - 3000

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.24 g/mol). Common fragmentation patterns for ketones include α -cleavage.


Biological Activity and Applications

While no specific biological activity has been documented for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** in the provided search results, the broader class of tetralone derivatives has been extensively studied and has shown a wide range of pharmacological activities.^[5] This suggests that **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** could serve as a valuable scaffold for the development of new therapeutic agents.

Potential Therapeutic Applications of Tetralone Derivatives

- Anticancer Activity: Many tetralone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon cancer, and breast cancer. Some derivatives act as inhibitors of tubulin polymerization.
- Antibacterial Activity: Novel tetralone derivatives have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.^[5]
- Anti-inflammatory Activity: Certain tetralone derivatives exhibit anti-inflammatory properties by inhibiting macrophage migration inhibitory factor (MIF).^[5]
- Neuroprotective Effects: Some tetralone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. [N/A]

The general workflow for evaluating the biological activity of a new tetralone derivative is depicted below.

[Click to download full resolution via product page](#)

General workflow for biological evaluation of tetralone derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cell lines.

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the tetralone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a member of the pharmacologically significant tetralone family. While specific data for this compound is limited, its structural similarity to other biologically active tetralones suggests its potential as a valuable building block in drug discovery and development. The synthetic routes are well-established, and a variety of biological screening assays can be employed to explore its therapeutic potential. Further research into the synthesis and biological evaluation of derivatives of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 5. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | ChemsrC [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. hmdb.ca [hmdb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS number 2977-45-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353755#2-2-dimethyl-3-4-dihydronaphthalen-1-one-cas-number-2977-45-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com